molecular formula C16H29N5S B5614554 2,4-bis[(4-methyl-1-piperidinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

2,4-bis[(4-methyl-1-piperidinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B5614554
M. Wt: 323.5 g/mol
InChI Key: OEUJYXXTYMDFHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,2,4-triazole thione derivatives often involves Mannich reactions using various 1,2,4-triazole thiols, substituted piperazines, and formaldehyde at room temperature, providing a convenient method for creating complex molecules within a short time frame. These derivatives have been confirmed through IR, 1H NMR, 13C NMR, and elemental analysis, indicating the robustness of this synthetic approach for generating triazole-based compounds with potential herbicidal and fungicidal activities (Wang et al., 2016).

Molecular Structure Analysis

X-ray crystallography has played a crucial role in determining the molecular structures of triazole compounds, revealing diverse coordination geometries in their complexes with transition metals. These studies highlight the bidentate nature of triazole ligands, bonding through amine and thione substituents, which is crucial for understanding the chemical behavior and reactivity of such compounds (Kajdan et al., 2000).

Chemical Reactions and Properties

Triazole derivatives have shown a wide range of chemical reactivities, including the formation of heterometallic macrocycles and complexes with potential catalytic and biological activities. These reactions often involve the coordination of triazole ligands to metal centers, forming stable complexes that can be utilized in various chemical transformations (Preston et al., 2016).

Physical Properties Analysis

The physical properties of triazole derivatives, including their crystalline structures and photoluminescence, have been studied using techniques like X-ray diffraction and luminescence measurements. These studies provide insights into the molecular arrangements and potential applications of these compounds in materials science (Bai et al., 2017).

Chemical Properties Analysis

Triazole compounds exhibit a range of chemical properties, including fungicidal activities and the ability to form complexes with transition metals. These properties are influenced by the molecular structure of the triazole derivatives, particularly the substitution pattern on the triazole ring, which can significantly affect their reactivity and biological activity (Tacke et al., 1992).

properties

IUPAC Name

2,4-bis[(4-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N5S/c1-14-3-7-18(8-4-14)12-20-11-17-21(16(20)22)13-19-9-5-15(2)6-10-19/h11,14-15H,3-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUJYXXTYMDFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CN2C=NN(C2=S)CN3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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